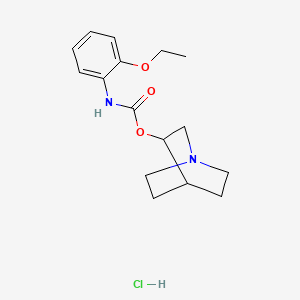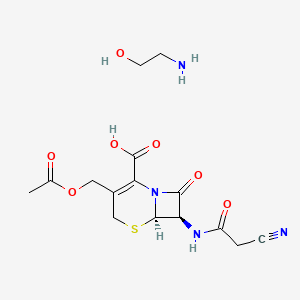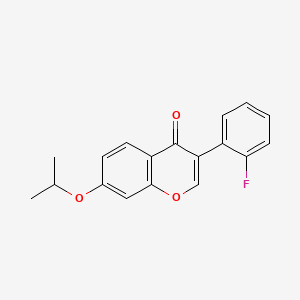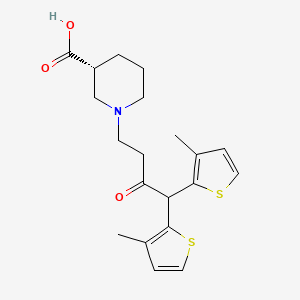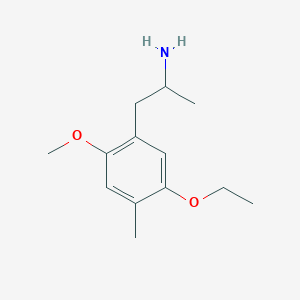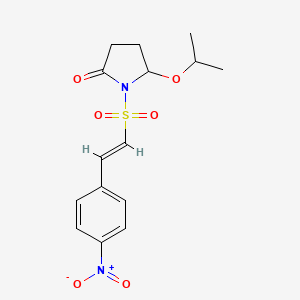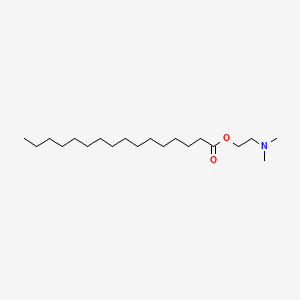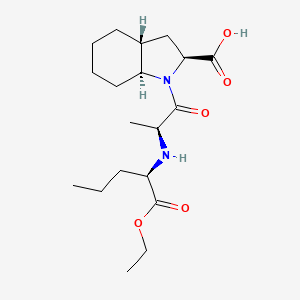![molecular formula C17H13ClN2O2 B12767142 N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide CAS No. 205037-64-5](/img/structure/B12767142.png)
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, a hydroxy group at the 8th position, and a carboxamide group at the 7th position, with a 4-chlorophenylmethyl substituent. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable molecule in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide typically involves the following steps:
-
Formation of 8-hydroxyquinoline-7-carboxylic acid
Starting Material: Quinoline
Reagents: Sodium hydroxide (NaOH), carbon dioxide (CO₂)
Conditions: High temperature and pressure
Reaction: Quinoline is carboxylated to form 8-hydroxyquinoline-7-carboxylic acid.
-
Amidation Reaction
Starting Material: 8-hydroxyquinoline-7-carboxylic acid
Reagents: 4-chlorobenzylamine, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, inert atmosphere
Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction with 4-chlorobenzylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the quinoline ring.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Products: Reduced forms of the quinoline ring or the carboxamide group.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: N-bromosuccinimide, various nucleophiles
Applications De Recherche Scientifique
Chemistry
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is explored for its potential therapeutic applications, particularly in cancer research. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties are leveraged to enhance the performance of these products.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the 4-chlorophenylmethyl substituent.
Chloroquine: A quinoline derivative with antimalarial properties, structurally related but with different substituents.
Quinoline-7-carboxamide: Similar core structure but without the hydroxy and 4-chlorophenylmethyl groups.
Uniqueness
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenylmethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
205037-64-5 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-3-11(4-7-13)10-20-17(22)14-8-5-12-2-1-9-19-15(12)16(14)21/h1-9,21H,10H2,(H,20,22) |
Clé InChI |
ACLPOFUIYHXBHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


